

# A Comparative Guide to DSM74 and DSM265 in Malaria Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DSM74**

Cat. No.: **B1670969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium parasites necessitate the development of novel antimalarial agents with new mechanisms of action. Among the promising new targets is the parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This guide provides a detailed comparison of two triazolopyrimidine-based Plasmodium DHODH inhibitors, **DSM74** and **DSM265**, based on available experimental data.

## Executive Summary

Both **DSM74** and **DSM265** are selective inhibitors of Plasmodium DHODH, an enzyme essential for parasite survival.<sup>[1]</sup> **DSM265** has progressed further in clinical development, having undergone Phase I and IIa trials, demonstrating efficacy against *Plasmodium falciparum* in humans.<sup>[2][3][4]</sup> **DSM74**, a related compound, has shown proof-of-concept efficacy in a mouse model of malaria.<sup>[1][5]</sup> While both compounds target the same enzyme, differences in their chemical structures likely contribute to variations in potency and pharmacokinetic properties. Resistance to both compounds can emerge through mutations in the DHODH gene.<sup>[6]</sup>

## Data Presentation In Vitro and In Vivo Efficacy

| Compound | Target              | In Vitro<br>IC50<br>(PfDHODH)               | In Vitro<br>EC50 (P.<br>falciparum<br>3D7)    | In Vivo<br>Efficacy<br>Model                  | In Vivo<br>Efficacy<br>Results                                                                          |
|----------|---------------------|---------------------------------------------|-----------------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------------------|
| DSM74    | Plasmodium<br>DHODH | 0.3 $\mu$ M[5]                              | 0.3 $\mu$ M[5]                                | <i>P. berghei</i><br>infected mice            | 95% and<br>71%<br>parasitemia<br>suppression<br>with b.i.d. and<br>q.d. dosing,<br>respectively.<br>[1] |
| DSM265   | Plasmodium<br>DHODH | 0.010 $\mu$ g/mL<br>(~0.024 $\mu$ M)<br>[7] | 0.0018 $\mu$ g/mL<br>(~0.0043 $\mu$ M)<br>[7] | <i>P. falciparum</i><br>infected SCID<br>mice | ED90 of 3.6<br>mg/kg.[8]                                                                                |

## Clinical Efficacy of DSM265 (Phase 2a Study)

| Species              | Dose                  | Primary<br>Endpoint     | Per-Protocol<br>Population | Intention-to-<br>Treat<br>Population |
|----------------------|-----------------------|-------------------------|----------------------------|--------------------------------------|
| <i>P. falciparum</i> | 400 mg single<br>dose | ACPR by Day 14          | 100% (11/11)               | 85% (11/13)                          |
|                      | 250 mg single<br>dose | ACPR by Day 14          | 80% (8/10)                 | 73% (8/11)                           |
| <i>P. vivax</i>      | 400 mg single<br>dose | Crude Cure by<br>Day 14 | 0% (0/4)                   | 0% (0/5)                             |
|                      | 600 mg single<br>dose | Crude Cure by<br>Day 14 | 50% (3/6)                  | 33% (3/9)                            |
|                      | 800 mg single<br>dose | Crude Cure by<br>Day 14 | 25% (1/4)                  | 14% (1/7)                            |

ACPR: Adequate Clinical and Parasitological Response[2][3]

## Mechanism of Action: Targeting Pyrimidine Biosynthesis

Both **DSM74** and **DSM265** are highly selective inhibitors of the *Plasmodium* dihydroorotate dehydrogenase (DHODH).<sup>[1][6]</sup> This enzyme is a crucial component of the *de novo* pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Unlike their human hosts, *Plasmodium* parasites lack a pyrimidine salvage pathway, making them entirely dependent on this *de novo* synthesis for survival.<sup>[7]</sup> By inhibiting DHODH, these compounds effectively starve the parasite of the necessary building blocks for replication and growth, leading to parasite clearance.<sup>[7]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of action of **DSM74** and **DSM265**.

## Experimental Protocols

### DHODH Inhibition Assay

The inhibitory activity of the compounds against *P. falciparum* DHODH can be determined using a spectrophotometric assay.

- Enzyme and Substrates: Recombinant *P. falciparum* DHODH is used. The substrates are dihydroorotate and a coenzyme Q analog, such as decylubiquinone (CoQD).
- Assay Buffer: The reaction is typically performed in a buffer containing Triton X-100, ethanol, and HEPES at a physiological pH.
- Reaction Initiation: The reaction is initiated by the addition of dihydroorotate.
- Detection: The reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate, is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).
- IC<sub>50</sub> Determination: The concentration of the inhibitor that causes a 50% reduction in the rate of the reaction (IC<sub>50</sub>) is determined by fitting the dose-response data to a sigmoidal curve.[9]



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for DHODH inhibition assay.

## In Vivo Efficacy in Mouse Models

The in vivo antimalarial activity of the compounds is evaluated using mouse models of malaria.

- Animal Model: For **DSM74**, a *P. berghei*-infected mouse model was used.[1] For DSM265, a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with *P. falciparum* was utilized.[8]

- Infection: Mice are infected with the respective *Plasmodium* species.
- Drug Administration: The test compound is administered orally or via another relevant route for a specified number of days (e.g., a 4-day suppressive test).[1][8]
- Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
- Efficacy Assessment: The efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group. Parameters such as the effective dose required to reduce parasitemia by 90% (ED90) are calculated.[8][10]



[Click to download full resolution via product page](#)

**Figure 3:** Experimental workflow for in vivo efficacy studies.

## Resistance Mechanisms

A significant consideration for any new antimalarial is the potential for the development of resistance. For DHODH inhibitors like **DSM74** and DSM265, resistance has been shown to arise from point mutations in the drug-binding site of the DHODH enzyme.<sup>[6]</sup> Notably, in vitro selection with **DSM74** led to the identification of mutations such as E182D and L531F in the PfDHODH gene.<sup>[6]</sup> A C276F mutation was identified in a recrudescent parasite from a Phase IIa clinical study of DSM265.<sup>[6]</sup> These findings underscore the importance of using these inhibitors as part of a combination therapy to mitigate the risk of resistance.

## Conclusion

**DSM74** and DSM265 represent a promising class of antimalarial compounds that selectively target the essential Plasmodium DHODH enzyme. DSM265 has demonstrated clinical efficacy against *P. falciparum* and has the potential for single-dose treatment and prophylaxis. **DSM74** has provided crucial preclinical proof-of-concept for the viability of this target. Further development of DHODH inhibitors, likely in combination with other antimalarials, will be vital in the ongoing fight against malaria. The data presented in this guide offer a comparative overview to aid researchers and drug developers in their efforts to advance novel antimalarial therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study | smo [severemalaria.org]
- 3. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or

Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to DSM74 and DSM265 in Malaria Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670969#dsm74-versus-dsm265-in-treating-malaria\]](https://www.benchchem.com/product/b1670969#dsm74-versus-dsm265-in-treating-malaria)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)